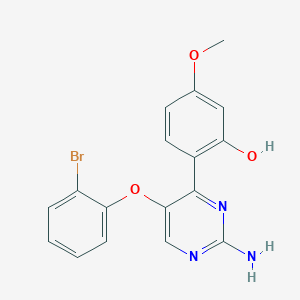
2-(2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl)-5-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl)-5-methoxyphenol is a chemical compound that has been extensively studied for its potential use in scientific research. This compound, also known as ABPP, has shown promising results in various fields of research, including biochemistry, pharmacology, and molecular biology.
Aplicaciones Científicas De Investigación
Antiviral Activity
Research on related pyrimidine derivatives has demonstrated antiviral properties, particularly against retroviruses. For instance, derivatives of 2,4-diaminopyrimidine showed marked inhibition of retrovirus replication in cell culture, suggesting potential applications in antiretroviral therapy. These findings highlight the relevance of pyrimidine derivatives in the development of antiviral agents, which could extend to compounds like 2-(2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl)-5-methoxyphenol (Hocková et al., 2003).
Antifungal Effects
Pyrimidine derivatives have also been explored for their antifungal properties. Studies on 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound have shown significant antifungal activity against Aspergillus terreus and Aspergillus niger. This suggests potential applications in combating fungal infections, which could be relevant to the research and development of new antifungal agents based on the structure of this compound (N. N. Jafar et al., 2017).
Analgesic and Anti-Pyretic Activities
Compounds with a pyrimidine structure have been evaluated for their potential analgesic and anti-pyretic effects. Novel pyrimidine derivatives of the coumarin moiety have shown significant activities in these areas, comparable to standard drugs. This indicates a promising avenue for the development of new pain relief and fever-reducing medications, potentially including derivatives like this compound (Rangappa S. Keri et al., 2010).
Antimicrobial Activity
Research into pyrimidine derivatives has uncovered their antimicrobial potential. For example, a series of novel 2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenylamine derivatives demonstrated in vitro antimicrobial activity. These findings support the exploration of compounds like this compound as bases for new antimicrobial agents (C. Mallikarjunaswamy et al., 2017).
Aldose Reductase Inhibition and Antioxidant Activity
Pyrimidine derivatives have shown potential in inhibiting aldose reductase, an enzyme implicated in diabetic complications, and exhibiting antioxidant properties. This suggests applications in managing diabetes and oxidative stress-related conditions, which could be relevant for derivatives such as this compound (C. La Motta et al., 2007).
Propiedades
IUPAC Name |
2-[2-amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3/c1-23-10-6-7-11(13(22)8-10)16-15(9-20-17(19)21-16)24-14-5-3-2-4-12(14)18/h2-9,22H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMGDSFFDPPYQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC(=NC=C2OC3=CC=CC=C3Br)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2590751.png)
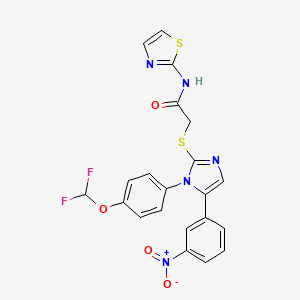
![[3-(2-Phenylacetyl)oxynaphthalen-2-yl] 2-phenylacetate](/img/structure/B2590755.png)
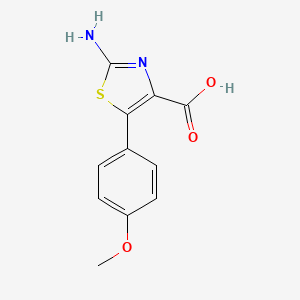
![3-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B2590757.png)
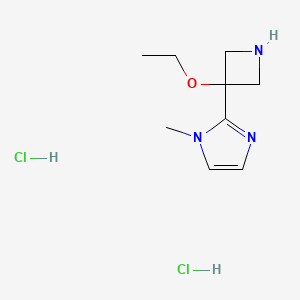


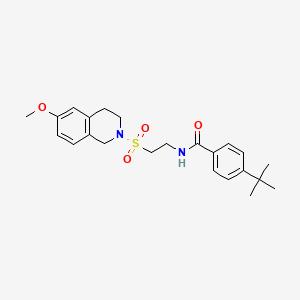
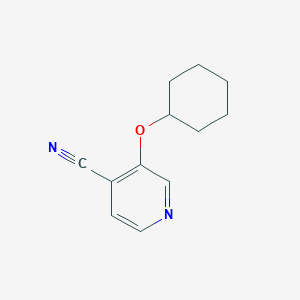
![N-((4,5-dihydronaphtho[1,2-d]thiazol-2-yl)carbamothioyl)benzamide](/img/structure/B2590766.png)
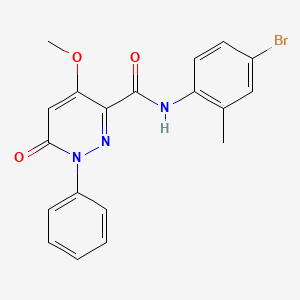
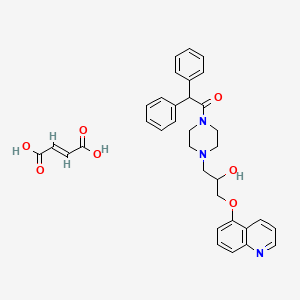
![3-(Piperazin-1-ylmethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2590773.png)